molecular formula C21H23Cl2N3O4 B12441023 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid

4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid

Cat. No.: B12441023
M. Wt: 452.3 g/mol
InChI Key: KQMGETSFTKVPDP-UHFFFAOYSA-N
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Description

4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid typically involves multiple steps:

    Formation of 3,4-Dichlorobenzyl chloride: This can be achieved through the chlorination of benzyl chloride.

    Synthesis of the Morpholine Derivative: The 3,4-dichlorobenzyl chloride is reacted with morpholine to form the morpholine derivative.

    Ureidomethylation: The morpholine derivative undergoes ureidomethylation to introduce the ureidomethyl group.

    Attachment to Benzoic Acid: Finally, the ureidomethylated morpholine derivative is coupled with benzoic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects or changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • Morpholine derivatives
  • Benzoic acid derivatives

Uniqueness

4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C21H23Cl2N3O4

Molecular Weight

452.3 g/mol

IUPAC Name

4-[[[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzoic acid

InChI

InChI=1S/C21H23Cl2N3O4/c22-18-6-3-15(9-19(18)23)12-26-7-8-30-17(13-26)11-25-21(29)24-10-14-1-4-16(5-2-14)20(27)28/h1-6,9,17H,7-8,10-13H2,(H,27,28)(H2,24,25,29)

InChI Key

KQMGETSFTKVPDP-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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